Home > Products > Screening Compounds P39168 > N-(4-Hydroxyphenyl)retinamide-O-glucuronide
N-(4-Hydroxyphenyl)retinamide-O-glucuronide - 79982-82-4

N-(4-Hydroxyphenyl)retinamide-O-glucuronide

Catalog Number: EVT-1477872
CAS Number: 79982-82-4
Molecular Formula: C32H41NO8
Molecular Weight: 567.69
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A derivative of Fenretinide. Fenretinide is a synthetic retinoid agonist.

N-(4-Hydroxyphenyl)retinamide (4-HPR)

  • Compound Description: 4-HPR is a synthetic retinoid known for its antitumor and chemopreventive properties. It has been investigated for its potential in treating various types of cancer, including breast cancer. [, , , ]
  • Relevance: 4-HPR is the parent compound of 4-HPROG. 4-HPROG is a glucuronide derivative of 4-HPR, formed by the attachment of glucuronic acid to the hydroxyl group of 4-HPR. [, , , ]

Retinamidobenzyl glucuronide (4-HPRCG)

  • Compound Description: 4-HPRCG is a C-linked benzyl glucuronide analog of 4-HPROG, designed for improved stability and resistance to enzymatic hydrolysis by β-glucuronidase. It exhibits significant chemopreventive activity against mammary tumor development and growth in animal models. [, ]
  • Relevance: 4-HPRCG is a structurally related analog of N-(4-Hydroxyphenyl)retinamide-O-glucuronide (4-HPROG), modified to enhance stability. It shares the core structure of 4-HPROG but incorporates a C-linked benzyl glucuronide moiety instead of the O-linked glucuronide in 4-HPROG. This modification confers resistance to enzymatic hydrolysis and potentially contributes to its enhanced chemopreventive potency. [, ]

N-(4-Methoxyphenyl)all-trans-retinamide

  • Compound Description: This compound is a major metabolite of 4-HPR in tissues. It demonstrates comparable potency to 4-HPR in reversing keratinization in retinoid-deficient hamster trachea in vitro. []
  • Relevance: N-(4-Methoxyphenyl)all-trans-retinamide is structurally similar to N-(4-Hydroxyphenyl)retinamide-O-glucuronide (4-HPROG), differing by the presence of a methoxy group (-OCH3) instead of the glucuronide moiety at the para position of the phenyl ring. This structural similarity suggests a potential metabolic pathway for 4-HPROG, involving the cleavage of the glucuronide group and subsequent methylation of the hydroxyl group. []

4-HPR long-chain fatty acid ester

  • Compound Description: This is a nonpolar metabolite of 4-HPR found in tissues, although its exact structure hasn't been definitively identified. []
  • Relevance: While not fully characterized, the 4-HPR long-chain fatty acid ester is considered structurally related to N-(4-Hydroxyphenyl)retinamide-O-glucuronide (4-HPROG) due to its origin from 4-HPR. Both compounds are likely formed through metabolic modifications of 4-HPR. []

4-(Retinamido)phenyl-C-glucoside

  • Compound Description: This is an arylamide analog of retinoic acid with potential chemopreventive activity against breast cancer. It's designed to resist both enzymatic and acid-catalyzed hydrolysis. []
  • Relevance: 4-(Retinamido)phenyl-C-glucoside is grouped within the same class of arylamide analogs of retinoic acid as N-(4-Hydroxyphenyl)retinamide-O-glucuronide (4-HPROG). This classification is based on their shared structural features, particularly the presence of a retinamide moiety and an aromatic ring linked to a sugar unit (glucoside in this case, glucuronide in 4-HPROG). They are both designed for enhanced stability against hydrolysis. []

4-(Retinamido)benzyl-C-xyloside, 4-(Retinamido)benzyl-C-glucoside, 4-(Retinamido)benzyl-C-glucuronide, and 4-(Retinamido)phenyl-C-xyloside

  • Compound Description: These are all arylamide analogs of retinoic acid designed for enhanced stability against enzymatic and acid-catalyzed hydrolysis, with potential chemopreventive activity against breast cancer. []
  • Relevance: Similar to 4-(Retinamido)phenyl-C-glucoside, these compounds are classified as arylamide analogs of retinoic acid, alongside N-(4-Hydroxyphenyl)retinamide-O-glucuronide (4-HPROG). They share the common structural motif of a retinamide group linked to an aromatic ring and a sugar moiety, differing in the specific sugar unit and the presence or absence of a methylene bridge between the aromatic ring and the sugar. This structural similarity, along with their shared design for enhanced stability, places them in the same category as 4-HPROG. []

4-HPR O-acetyloxy, O-propionyloxy, O-butyryloxy, O-pivaloyloxy, and O-octanoyloxy esters

  • Compound Description: These are ester derivatives of 4-HPR. The rate of their hydrolysis by rat serum and hepatic enzymes is inversely related to the length of the esterified acid side group. The potency of these esters in reversing keratinization in a tracheal organ culture bioassay decreases with increasing length of the esterified side group. []
  • Relevance: These esters are all structurally related to N-(4-Hydroxyphenyl)retinamide-O-glucuronide (4-HPROG) as they are derived from 4-HPR. The difference lies in the substituent attached to the oxygen atom at the para position of the phenyl ring. In 4-HPROG, it's a glucuronide group, while in these esters, it's an acyl group derived from various carboxylic acids (acetic, propionic, butyric, pivalic, and octanoic acid). []

Retinamidobenzyl glucose

  • Compound Description: This is a stable C-linked analog of 4-HPROG that displays greater potency than 4-HPROG in inhibiting tumor incidence and multiplicity in a 7,12-dimethylbenzanthracene-induced rat mammary tumor model. []
Overview

N-(4-Hydroxyphenyl)retinamide-O-glucuronide is a derivative of N-(4-hydroxyphenyl)retinamide, a compound known for its potential anticancer properties. This glucuronide conjugate enhances the solubility and bioavailability of the parent compound, thereby improving its therapeutic efficacy while reducing toxicity. Research indicates that N-(4-hydroxyphenyl)retinamide-O-glucuronide exhibits significant chemopreventive and antitumor activities, particularly in breast cancer models.

Source and Classification

N-(4-Hydroxyphenyl)retinamide-O-glucuronide is synthesized from N-(4-hydroxyphenyl)retinamide, which itself is derived from all-trans-retinoic acid. The compound falls under the classification of retinoids, which are compounds related to vitamin A that play crucial roles in cellular growth and differentiation. Specifically, it is categorized as a retinoid analog due to its structural similarities to retinoic acid and its functional modifications that enhance its pharmacological properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of N-(4-hydroxyphenyl)retinamide-O-glucuronide typically involves several key steps:

  1. Preparation of N-(4-hydroxyphenyl)retinamide: This initial step involves the conversion of all-trans-retinoic acid into N-(4-hydroxyphenyl)retinamide through acylation reactions.
  2. Formation of the Glucuronide: The glucuronidation process can be achieved using glucuronic acid derivatives or by employing glucuronosyltransferase enzymes to facilitate the conjugation of the glucuronic moiety to the hydroxyl group of N-(4-hydroxyphenyl)retinamide.
  3. Purification: After synthesis, the product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Chemical Reactions Analysis

Reactions and Technical Details

N-(4-Hydroxyphenyl)retinamide-O-glucuronide undergoes various chemical reactions that are significant for its biological activity:

  1. Hydrolysis: In vivo, it can be hydrolyzed by β-glucuronidase enzymes into N-(4-hydroxyphenyl)retinamide and glucuronic acid. This reaction is crucial as it releases the active form of the compound.
  2. Metabolism: The compound may also be metabolized into other polar retinoids, which can exhibit different biological activities.

These reactions are essential for understanding how the compound functions within biological systems and its potential therapeutic effects.

Mechanism of Action

Process and Data

The mechanism by which N-(4-hydroxyphenyl)retinamide-O-glucuronide exerts its effects involves several pathways:

  • Cellular Uptake: The glucuronidation increases solubility, facilitating cellular uptake.
  • Antiproliferative Effects: Once inside the cell, it may induce apoptosis in cancer cells by modulating gene expression related to cell cycle regulation.
  • Inhibition of Neoplastic Growth: Studies have shown that this compound can inhibit mammary tumor growth in animal models, suggesting its potential as a chemotherapeutic agent .

These mechanisms underscore its role in cancer prevention and treatment.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Highly soluble in organic solvents like dimethyl sulfoxide but less so in water.
  • Stability: The compound is stable under normal laboratory conditions but should be protected from light to prevent degradation.

Relevant data regarding its pharmacokinetics includes a half-life of elimination from serum approximately 12 hours, indicating sustained activity within biological systems .

Applications

Scientific Uses

N-(4-Hydroxyphenyl)retinamide-O-glucuronide has several promising applications in scientific research:

  1. Cancer Chemoprevention: Its primary application lies in preventing breast cancer through its antiproliferative effects on cancerous cells.
  2. Pharmacological Studies: It serves as a model compound for studying retinoid metabolism and action mechanisms in various cancer types.
  3. Development of New Therapies: Research continues into its potential as a lead compound for developing new anticancer therapies with reduced toxicity compared to traditional retinoids.
Introduction to Retinoid Derivatives in Cancer Research

Role of Retinoids in Chemoprevention and Chemotherapy

Retinoids, natural and synthetic vitamin A derivatives, constitute a cornerstone in molecular oncology due to their profound regulatory influence on cellular differentiation, proliferation, and apoptosis. These signaling molecules mediate their effects primarily through nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), functioning as ligand-dependent transcription factors that modulate gene networks governing cell fate decisions [9]. The clinical success of all-trans retinoic acid (ATRA) in acute promyelocytic leukemia (APL) exemplifies retinoid efficacy, achieving complete remission through differentiation of malignant promyelocytes [3]. Beyond APL, retinoids demonstrate chemopreventive activity by impeding carcinogenesis in epithelial tissues. Meta-analyses of randomized controlled trials indicate retinoids significantly reduce disease recurrence (RR = 0.85) and improve clinical response rates (RR = 1.24) in specific malignancies, though efficacy varies substantially across cancer types [3]. The therapeutic landscape remains constrained by pharmacokinetic limitations and systemic toxicity, driving pursuit of novel analogues with optimized biological profiles.

Structural Evolution from All-trans Retinoic Acid to Synthetic Analogues

The structural refinement of retinoids spans four generations, each designed to enhance receptor specificity or reduce toxicity. First-generation retinoids like ATRA and isotretinoin maintain the natural polyene chain and polar terminus but exhibit metabolic instability and toxicity. Second-generation analogues (e.g., etretinate) feature aromatic ring systems that confer resistance to degradation but introduce teratogenicity risks. Third-generation retinoids, including receptor-selective compounds like bexarotene (RXR-selective) and N-(4-hydroxyphenyl)retinamide (4-HPR, fenretinide), incorporate amide bonds or heterocyclic elements to fine-tune receptor interactions and reduce adverse effects [7] [9].

4-HPR exemplifies rational design: its N(4-hydroxyphenyl) moiety preserves RAR-binding capability while reducing affinity for serum retinol-binding protein, thereby diminishing hepatotoxicity and vitamin A depletion. Crucially, 4-HPR induces apoptosis through reactive oxygen species (ROS) generation and ceramide upregulation—mechanisms distinct from classical retinoid differentiation pathways [6]. Despite promising preclinical activity against mammary, neuroblastoma, and bladder carcinomas, 4-HPR faces clinical limitations including poor aqueous solubility and variable oral bioavailability. These challenges motivated fourth-generation innovations, particularly glucuronide conjugation, to optimize drug-like properties.

Rationale for Glucuronide Conjugation in Retinoid Design

Glucuronidation—a Phase II metabolic reaction—typically inactivates xenobiotics and enhances renal excretion. Paradoxically, applying this strategy to retinoids generates biologically active conjugates with improved therapeutic indices. The retinoyl β-glucuronide (RAG) prototype demonstrated reduced toxicity while maintaining growth-promoting activity in vitamin A-deficient models and efficacy in acne treatment [6]. Mechanistically, the glucuronide moiety alters physicochemical behavior:

  • Aqueous Solubility Enhancement: Glucuronic acid's carboxylate and hydroxyl groups confer amphiphilicity, overcoming retinoid hydrophobicity
  • Metabolic Stabilization: Shielding the retinoic acid carboxyl group impedes β-oxidation and cytochrome P450-mediated inactivation
  • Targeted Activation: Tumor microenvironments overexpress β-glucuronidase, potentially enabling site-specific hydrolysis to active aglycones
  • Toxicity Mitigation: Glucuronides exhibit lower teratogenic potential and epithelial toxicity, likely due to reduced transplacental transfer and altered receptor binding kinetics

Table 1: Structural and Biological Properties of 4-HPR vs. 4-HPROG

Property4-HPR4-HPROG
Molecular Weight391.5 g/mol567.6 g/mol
Water SolubilityLow (log P ~6.2)Moderate (log P ~3.8)
Metabolic VulnerabilitySusceptible to hydrolysisResistant to serum esterases
MTD (Rat Dietary)3.5 mmol/kg diet5.0 mmol/kg diet
Primary MechanismROS-mediated apoptosisIntact conjugate activity

[1] [5] [6]

This rationale underpinned the development of N-(4-hydroxyphenyl)retinamide-O-glucuronide (4-HPROG), wherein glucuronic acid is conjugated to 4-HPR's phenolic oxygen via an ester linkage. Early synthetic routes employed Koenigs-Knorr glycosidation between acetobromoglucuronic acid and 4-HPR, followed by deprotection [5]. The resulting conjugate retains retinoid receptor affinity while acquiring novel pharmacological advantages.

Properties

CAS Number

79982-82-4

Product Name

N-(4-Hydroxyphenyl)retinamide-O-glucuronide

IUPAC Name

(2S,3S,6S)-6-[4-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C32H41NO8

Molecular Weight

567.69

InChI

InChI=1S/C32H41NO8/c1-19(11-16-24-21(3)10-7-17-32(24,4)5)8-6-9-20(2)18-25(34)33-22-12-14-23(15-13-22)40-31-28(37)26(35)27(36)29(41-31)30(38)39/h6,8-9,11-16,18,26-29,31,35-37H,7,10,17H2,1-5H3,(H,33,34)(H,38,39)/b9-6+,16-11+,19-8+,20-18+/t26?,27-,28?,29-,31+/m0/s1

SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)C)C

Synonyms

N-​[4-​(β-​D-​glucopyranuronosylox​y)​phenyl]​- Retinamide;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.